![molecular formula C13H15N3S B14495156 5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine CAS No. 64064-33-1](/img/structure/B14495156.png)
5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine is an organic compound that features a pyridine ring substituted with a sulfanyl group attached to a 4-(dimethylamino)phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine typically involves the following steps:
Formation of the sulfanyl intermediate: This can be achieved by reacting 4-(dimethylamino)thiophenol with a suitable halogenated pyridine derivative under basic conditions.
Coupling reaction: The intermediate is then coupled with 2-aminopyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted pyridine derivatives.
Coupling Reactions: Complex organic molecules with extended conjugation.
科学的研究の応用
5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-(Dimethylamino)phenyl sulfide: Similar structure but lacks the pyridine ring.
2-Aminopyridine: Contains the pyridine ring but lacks the sulfanyl and dimethylamino groups.
4-(Dimethylamino)phenyl sulfone: Oxidized form of the sulfanyl compound.
Uniqueness
5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine is unique due to the combination of the pyridine ring, sulfanyl group, and dimethylamino group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research .
特性
CAS番号 |
64064-33-1 |
|---|---|
分子式 |
C13H15N3S |
分子量 |
245.35 g/mol |
IUPAC名 |
5-[4-(dimethylamino)phenyl]sulfanylpyridin-2-amine |
InChI |
InChI=1S/C13H15N3S/c1-16(2)10-3-5-11(6-4-10)17-12-7-8-13(14)15-9-12/h3-9H,1-2H3,(H2,14,15) |
InChIキー |
PTQHKMOKBCZSPQ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)SC2=CN=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


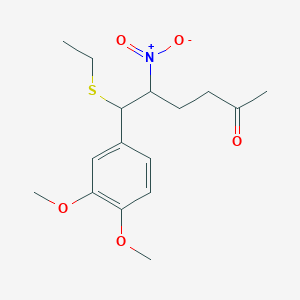
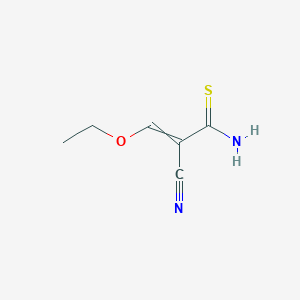
![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine](/img/structure/B14495099.png)

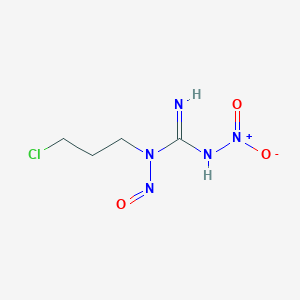
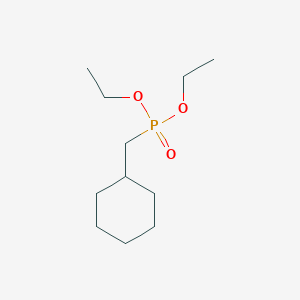
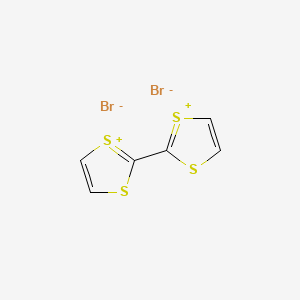
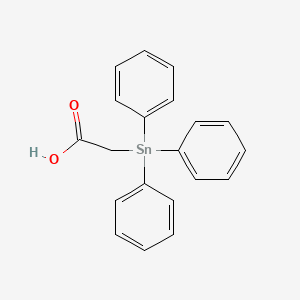
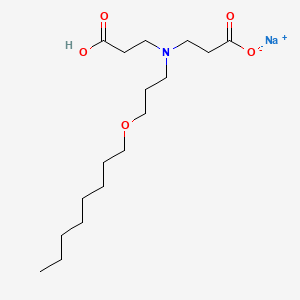
![5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14495164.png)
![4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile](/img/structure/B14495168.png)
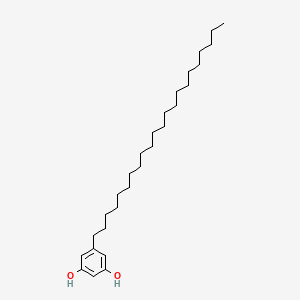
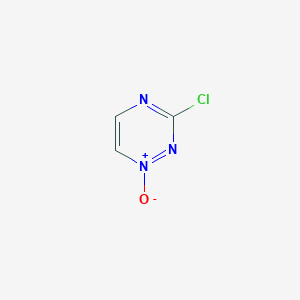
![4-[(Z)-(4-Methoxyphenyl)-ONN-azoxy]phenyl 3-chloropropanoate](/img/structure/B14495186.png)
